molecular formula C11H14O5 B13591831 Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B13591831
M. Wt: 226.23 g/mol
InChI Key: RFIWMQUCNNVHDA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate (CAS#: 1258863-27-2 ) is a chemical compound with a molecular formula of C11H14O5 and a molecular weight of 226.23 g/mol . This compound is recognized for its significant antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative damage . It is also noted as a biomarker for coffee consumption due to its presence in caffeine metabolites . In scientific research, it has been investigated for its potential anti-inflammatory effects, with in vitro studies showing it can inhibit the production of pro-inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2) . Furthermore, the compound has demonstrated cytotoxic effects against certain cancer cell lines, such as HeLa and A-431, suggesting its value in anticancer research . The structural uniqueness of this compound, characterized by its multiple hydroxyl and methoxy groups, contributes to its distinct biological activity and differentiates it from similar compounds like Methyl dihydroferulate . This product is intended for research applications in chemistry, biology, and medicine and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3

InChI Key

RFIWMQUCNNVHDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

The most established and widely reported synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, with methanol under acidic catalysis.

  • Reaction Conditions:

    • Acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)
    • Solvent: Methanol (MeOH)
    • Temperature: Reflux or room temperature with extended stirring
    • Time: Typically overnight (12–24 hours)
  • Procedure:

    • Dissolve 3-(4-hydroxy-3-methoxyphenyl)propanoic acid in methanol.
    • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
    • Stir the mixture under reflux or at room temperature.
    • After completion, remove solvent under reduced pressure.
    • Extract with dichloromethane (DCM) and wash with water.
    • Dry organic phase over anhydrous magnesium sulfate (MgSO₄).
    • Purify by column chromatography if necessary.
  • Yield and Purity:

    • Yields reported are high, typically around 95–98%.
    • Purity confirmed by NMR and HRMS analyses.

This method is efficient and scalable for both laboratory and industrial production, providing the methyl ester with high specificity and minimal byproducts.

Improved Industrial Process via Epoxy Propionate Intermediate

An advanced industrial preparation involves multi-step synthesis starting from benzophenone and toluene to form methyl 3,3-diphenyl-2,3-epoxypropionate, which is then converted to methyl 2-hydroxy-3-methoxy-3,3-diphenyl propionate, a structurally related compound. Although this is a more complex derivative, the methodology provides insights into stereoselective synthesis and purification techniques applicable to the target compound.

  • Key Steps:

    • Formation of epoxypropionate intermediate under controlled low temperatures (-5 to -10°C).
    • Methanolysis catalyzed by p-toluenesulfonic acid at 25–55°C.
    • pH adjustment and crystallization steps at 0–5°C.
    • Purification through washing with sodium bicarbonate and n-hexane.
  • Advantages:

    • High yield (~55% isolated for the diphenyl derivative).
    • Enhanced stereochemical control.
    • Scalable and reproducible for industrial manufacture.

While this process is specific to a diphenyl-substituted analog, similar esterification and purification principles apply to this compound.

Methylation Using Trimethylsilyl Diazomethane

An alternative methylation route involves the use of trimethylsilyl diazomethane (TMS-CHN₂) for methyl ester formation from sulfonic acid derivatives or carboxylic acids.

  • Procedure:

    • Dissolve the acid precursor in methanol.
    • Add a stoichiometric amount of trimethylsilyl diazomethane.
    • Stir at room temperature for 2 hours.
    • Remove solvent under vacuum and purify by chromatography.
  • Benefits:

    • Mild reaction conditions.
    • Avoids strong acid catalysts.
    • High selectivity and yields.

This method is particularly useful when acid-sensitive functional groups are present.

Catalytic and Solvent Optimization

Research indicates that solvent choice and catalyst loading significantly influence yield and purity.

  • Solvents: Methanol is standard; however, mixtures with ethyl acetate or dichloromethane are used for extraction and purification.
  • Catalysts: Sulfuric acid and p-toluenesulfonic acid are preferred; Lewis acids have been explored for related condensation reactions.
  • Temperature: Room temperature esterification with prolonged reaction time can achieve comparable yields to reflux conditions, offering energy savings.

Reaction Conditions and Comparative Data Table

Preparation Method Reagents/Conditions Yield (%) Purification Method Notes Source
Acid-catalyzed esterification 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, MeOH, H₂SO₄, reflux or RT, overnight 95–98 Extraction, drying, chromatography High yield, scalable, classical method
Industrial multi-step synthesis (diphenyl analog) Benzophenone, toluene, sodium methoxide, methyl chloroacetate, p-TsOH, crystallization ~55 Crystallization, washing Stereoselective, industrial scale
Methylation via trimethylsilyl diazomethane Acid precursor, MeOH, TMS-CHN₂, RT, 2 h >90 Chromatography Mild conditions, acid-sensitive groups

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.

    Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.

    Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.

    Industry: Used in the formulation of antioxidant additives for food and cosmetic products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Phenyl Ring Ester Group Key Functional Modifications Biological Activity
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate (Target Compound) 4-hydroxy-3-methoxy Methyl propanoate Vanillyl group NO suppression
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4) 4-hydroxy Methyl propanoate Hydroxyimino group at C2 Anticancer (cell line screening)
Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5) 3,5-dibromo-4-hydroxy Methyl propanoate Bromination at phenyl C3/C5 Enhanced cytotoxicity
Methyl 2-hydroxy-3-(4-nitrophenyl)-2-propenoate (Compound 7) 4-nitro Methyl propenoate Nitro group; α,β-unsaturated ester Unreported (structural emphasis)
Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 1508892-33-8) 3-hydroxy Methyl propanoate Hydroxyl at phenyl C3 Unknown (structural analog)
(R)-Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate (CAS 123359-32-0) 4-hydroxy Methyl propanoate R-configuration at C2 Chiral specificity studies
Key Observations:
  • Vanillyl vs. Simple Hydroxyphenyl Groups: The target compound’s 4-hydroxy-3-methoxyphenyl group enhances electron-donating capacity compared to analogs with single hydroxyl (e.g., Compound 4) or nitro groups (Compound 7). This likely contributes to its NO suppression via antioxidant mechanisms .
  • Halogenation Effects: Bromination in Compound 5 increases molecular weight (457.9 g/mol vs.
  • Stereochemical Influence : The (R)-configuration in CAS 123359-32-0 highlights the role of chirality in bioactivity, though specific data are lacking .

Physicochemical Properties

  • Lipophilicity: The target compound’s XLogP3 is unreported, but analogs like (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (XLogP3 = 2.4) suggest moderate hydrophobicity, which may influence bioavailability .
  • Polar Surface Area : Topological polar surface area (TPSA) for related esters ranges from 55–75 Ų, indicating moderate solubility .

Biological Activity

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.2265 g/mol
  • IUPAC Name : this compound
  • CAS Number : 56024-44-3

The structure of the compound features a methoxy group and a hydroxyl group, contributing to its biological activity.

Antioxidant Activity

Methyl dihydroferulate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various cellular models. Its ability to inhibit lipid peroxidation makes it a candidate for further studies in oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl dihydroferulate. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and HCT-116, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa11
HCT-1160.69
PC-3>10

Antimicrobial Activity

The antimicrobial properties of methyl dihydroferulate have been explored against various pathogens. It has shown effectiveness against certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Study on Anti-inflammatory Mechanism

A study published in MDPI investigated the anti-inflammatory effects of methyl dihydroferulate on RAW264.7 macrophages. The results showed that treatment with the compound significantly reduced LPS-induced TNF-α production by approximately 24.73% at a concentration of 10 μM, indicating its potential application in managing inflammatory conditions .

Investigation of Anticancer Mechanism

In another study, researchers evaluated the apoptotic effects of methyl dihydroferulate on HCT-116 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that the compound induced G1 phase arrest and increased early apoptotic cell populations .

Q & A

Q. How do researchers validate the compound’s interaction with enzymatic targets?

  • Surface plasmon resonance (SPR) provides real-time kinetic data (e.g., KdK_d, kon/koffk_{on}/k_{off}) for enzyme-inhibitor binding. Fluorescence polarization assays are effective for high-throughput screening of fragment libraries .

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